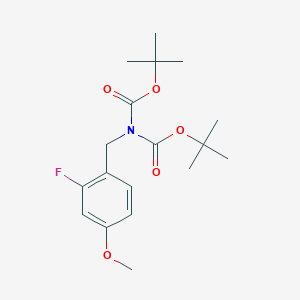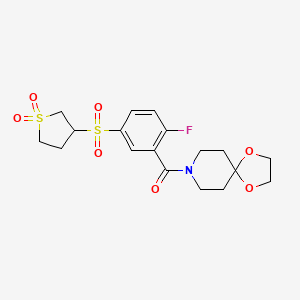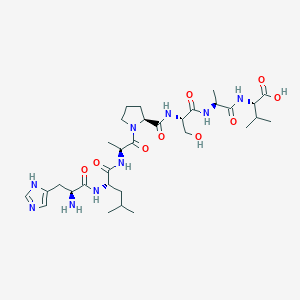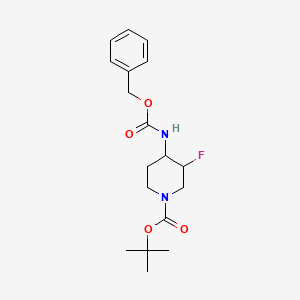![molecular formula C15H18ClNO5S B12619029 N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine CAS No. 918785-11-2](/img/structure/B12619029.png)
N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine is a complex organic compound that belongs to the class of cysteine derivatives This compound is characterized by the presence of an acetyl group, a chlorophenyl group, and a hydroxy-oxobutyl group attached to the L-cysteine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine typically involves multiple steps. One common method includes the following steps:
Acetylation of L-cysteine: L-cysteine is first acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-cysteine.
Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Hydroxy-oxobutyl Group Addition: The hydroxy-oxobutyl group is added via a Michael addition reaction using an appropriate enone compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents is carefully controlled to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes such as cysteine proteases and receptors involved in oxidative stress response.
Pathways Involved: Modulation of the glutathione pathway, inhibition of pro-inflammatory cytokines, and activation of antioxidant defense mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A simpler derivative lacking the chlorophenyl and hydroxy-oxobutyl groups.
S-(4-Chlorophenyl)-L-cysteine: Lacks the acetyl and hydroxy-oxobutyl groups.
N-Acetyl-S-(4-chlorophenyl)-L-cysteine: Lacks the hydroxy-oxobutyl group.
Uniqueness
N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine is unique due to the presence of both the chlorophenyl and hydroxy-oxobutyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
918785-11-2 |
|---|---|
Formule moléculaire |
C15H18ClNO5S |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C15H18ClNO5S/c1-9(19)17-13(15(21)22)8-23-7-12(14(20)6-18)10-2-4-11(16)5-3-10/h2-5,12-13,18H,6-8H2,1H3,(H,17,19)(H,21,22)/t12?,13-/m0/s1 |
Clé InChI |
CFJRUBIKVKUJED-ABLWVSNPSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSCC(C1=CC=C(C=C1)Cl)C(=O)CO)C(=O)O |
SMILES canonique |
CC(=O)NC(CSCC(C1=CC=C(C=C1)Cl)C(=O)CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)
![N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618960.png)


![14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid](/img/structure/B12618975.png)



![1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene]](/img/structure/B12619004.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate](/img/structure/B12619005.png)


![6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride](/img/structure/B12619021.png)
